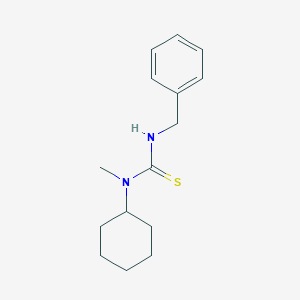

3-Benzyl-1-cyclohexyl-1-methylthiourea

Description

3-Benzyl-1-cyclohexyl-1-methylthiourea is a thiourea derivative characterized by a benzyl group at the 3-position, a cyclohexyl group at the 1-position, and a methyl group adjacent to the thiourea moiety. Its molecular structure (C₁₅H₂₂N₂S) confers high lipophilicity due to the aromatic benzyl and bulky cyclohexyl substituents, which may influence its pharmacokinetic properties, such as membrane permeability and tissue distribution .

Properties

IUPAC Name |

3-benzyl-1-cyclohexyl-1-methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2S/c1-17(14-10-6-3-7-11-14)15(18)16-12-13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYPPUVCZNOIEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=S)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-cyclohexyl-1-methylthiourea typically involves the reaction of benzyl isothiocyanate with cyclohexylamine and methylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol, and at a temperature range of 50-70°C. The reaction proceeds through the nucleophilic attack of the amines on the isothiocyanate group, leading to the formation of the thiourea derivative.

Industrial Production Methods

Industrial production of 3-Benzyl-1-cyclohexyl-1-methylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-cyclohexyl-1-methylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Halides, alkoxides; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, reduced thiourea derivatives

Substitution: Halogenated or alkoxylated thiourea derivatives

Scientific Research Applications

3-Benzyl-1-cyclohexyl-1-methylthiourea has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-cyclohexyl-1-methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substitution pattern of 3-Benzyl-1-cyclohexyl-1-methylthiourea differentiates it from nitrosoureas and other thiourea derivatives. Key comparisons include:

| Property | 3-Benzyl-1-cyclohexyl-1-methylthiourea | 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) | 1-Methyl-1-nitrosourea |

|---|---|---|---|

| Molecular Weight | 262.42 g/mol | 214.05 g/mol | 117.11 g/mol |

| logP (Lipophilicity) | Estimated >3.5 (high) | 1.8–2.2 | 0.5–1.0 |

| Ionization at Physiological pH | Non-ionized | Non-ionized | Partially ionized |

| Key Substituents | Benzyl, cyclohexyl, methyl | Chloroethyl, nitroso | Nitroso, methyl |

The high lipophilicity of 3-Benzyl-1-cyclohexyl-1-methylthiourea may enhance blood-brain barrier penetration compared to BCNU, aligning with evidence that lipophilic, non-ionized compounds show efficacy against intracerebral tumors .

Mechanism of Action

Nitrosoureas like BCNU act as alkylating agents, generating reactive chloroethyl intermediates that crosslink DNA . In contrast, thioureas may exhibit distinct mechanisms, such as metal chelation or inhibition of enzymes like thioredoxin reductase. The benzyl and cyclohexyl groups in 3-Benzyl-1-cyclohexyl-1-methylthiourea could modulate target binding or stability, but specific mechanistic data are unavailable in the provided evidence.

Pharmacokinetics and Toxicity

BCNU exhibits delayed hematopoietic toxicity due to its prolonged suppression of bone marrow activity . However, these hypotheses require experimental validation.

Antitumor Activity

BCNU demonstrated activity against intracerebral L1210 leukemia in preclinical models and various human tumors in clinical trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.